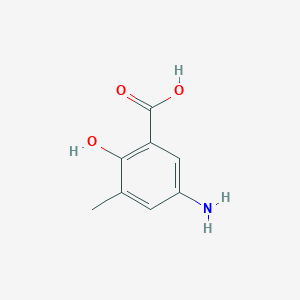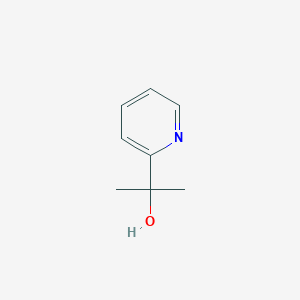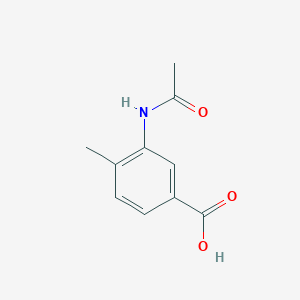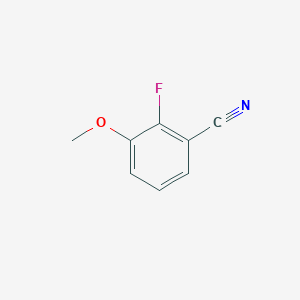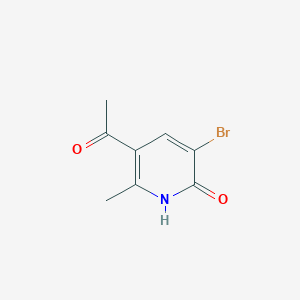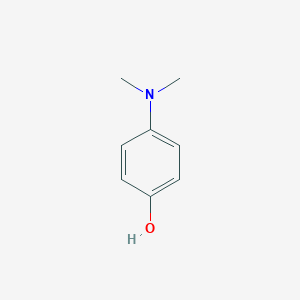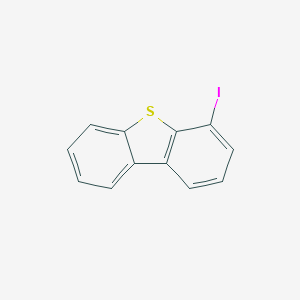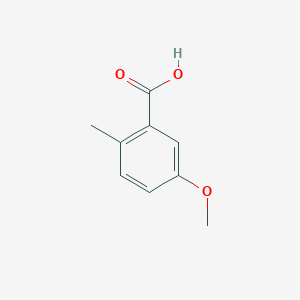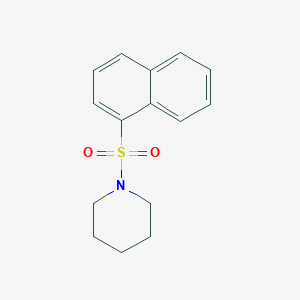
1-(1-Naphthylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Naphthylsulfonyl)piperidine, also known as Naphthylsulfonyl-piperidine or NS8593, is a small molecule that has shown potential as a therapeutic agent for various diseases. It belongs to the class of compounds known as sulfonyl-piperidines, which are known to possess diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine is not fully understood. However, it is known to modulate the activity of ion channels, particularly the transient receptor potential (TRP) channels, which are involved in various physiological processes such as pain sensation, temperature regulation, and cellular homeostasis. NS8593 has been shown to activate or inhibit different TRP channels depending on the cell type and experimental conditions.
Biochemical and Physiological Effects:
1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine has been shown to have various biochemical and physiological effects in different experimental systems. It can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, and alter the intracellular calcium levels in neurons and other cells. It can also affect the expression and activity of various enzymes and transcription factors involved in cell signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine has several advantages for lab experiments, such as its relatively low toxicity and high solubility in water and organic solvents. However, its moderate yield and purity can be a limitation for large-scale synthesis and commercial production. Its effects on different TRP channels and cell types can also be a challenge for designing specific experiments and interpreting the results.
Zukünftige Richtungen
There are several future directions for research on 1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine. One promising area is the development of more potent and selective analogs of NS8593 that can modulate specific TRP channels and have fewer off-target effects. Another direction is the investigation of its potential use in other diseases such as cancer, diabetes, and cardiovascular disorders. Moreover, the elucidation of its exact mechanism of action and the identification of its molecular targets can provide new insights into the physiology and pathophysiology of ion channels and cell signaling.
Synthesemethoden
1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine can be synthesized through a multistep process involving the reaction of naphthalene with chlorosulfonic acid to form 1-naphthalenesulfonic acid, which is then treated with piperidine to form the final product. The yield of the synthesis process is moderate, and the purity of the final product can be improved through further purification techniques.
Wissenschaftliche Forschungsanwendungen
1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It also exhibits anticonvulsant and analgesic properties and has been investigated for its potential use in the treatment of epilepsy and chronic pain.
Eigenschaften
CAS-Nummer |
252985-50-5 |
|---|---|
Molekularformel |
C15H17NO2S |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1-naphthalen-1-ylsulfonylpiperidine |
InChI |
InChI=1S/C15H17NO2S/c17-19(18,16-11-4-1-5-12-16)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2 |
InChI-Schlüssel |
BIXAFWJBUZHFOJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Löslichkeit |
17.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




